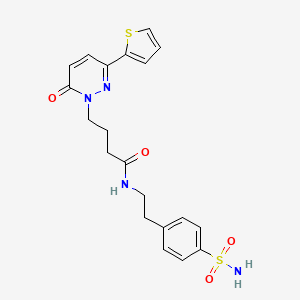

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

Description

The compound 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a structurally complex molecule featuring three key motifs:

Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, which is critical for hydrogen bonding and metabolic stability.

4-Sulfamoylphenethyl group: A sulfonamide-linked phenethyl moiety attached via a butanamide chain, contributing to solubility and target binding via hydrogen bonding .

For instance, sulfonamide-containing derivatives exhibit antiproliferative activity against cancer cells (e.g., AGS gastric adenocarcinoma) , while thiophene-pyridazinone hybrids demonstrate kinase inhibition .

Properties

IUPAC Name |

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c21-30(27,28)16-7-5-15(6-8-16)11-12-22-19(25)4-1-13-24-20(26)10-9-17(23-24)18-3-2-14-29-18/h2-3,5-10,14H,1,4,11-13H2,(H,22,25)(H2,21,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAMFOFCVXFUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and antimicrobial properties, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O3S |

| Molecular Weight | 372.44 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1283109-22-7 |

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The pyridazinone moiety may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The thiophene ring can enhance binding affinity to certain receptors, potentially modulating their activity.

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may contribute to the overall efficacy of the compound.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that derivatives of pyridazine can reduce inflammation in animal models comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study : A comparative study assessed the anti-inflammatory effects of various compounds including phenylbutazone and GP 650 (a related structure). Results indicated that GP 650 demonstrated comparable efficacy in reducing inflammation while exhibiting lower ulcerogenic effects, suggesting a favorable safety profile .

Antimicrobial Activity

The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary tests on related compounds have shown promising results against a range of bacterial strains .

Research Findings : A study involving sulfonamide derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that modifications in the structure could enhance efficacy .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar molecules.

Comparison with Similar Compounds

Pyridazinone Derivatives with Varied Substituents

Pyridazinone-based compounds are widely studied for their biological activities. Key analogs and their properties are summarized below:

Structural Insights :

Sulfonamide-Containing Derivatives

Sulfonamides are known for their role in targeting enzymes like carbonic anhydrases and tyrosine kinases. Notable examples include:

Functional Comparisons :

Thiophene-Containing Amides

Thiophene motifs are associated with enhanced membrane permeability and metabolic stability. Representative analogs include:

Key Differences :

Q & A

Q. Methodological Guidance :

Use computational reaction path search tools (e.g., ICReDD’s quantum chemical calculations) to predict feasible pathways .

Apply Design of Experiments (DoE) to test variables like temperature, stoichiometry, and reaction time .

What spectroscopic techniques confirm the structural integrity of this compound?

Basic Research Question

Structural validation requires multi-technique corroboration:

| Technique | Parameters | Key Peaks/Features |

|---|---|---|

| ¹H/¹³C NMR | 400–600 MHz, DMSO-d₆ | Thiophene protons (δ 7.2–7.8 ppm), pyridazinone carbonyl (δ 165–170 ppm) . |

| FT-IR | 400–4000 cm⁻¹ | Amide C=O stretch (~1650 cm⁻¹), sulfonamide S=O (~1350 cm⁻¹) . |

| HRMS | ESI+ mode | Exact mass matching molecular formula (e.g., [M+H]⁺) . |

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the butanamide linker region .

How can reaction conditions be optimized for higher yield?

Advanced Research Question

Optimization requires systematic screening via statistical methods:

- Factorial Design : Test factors like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

Q. Example Workflow :

Perform a Plackett-Burman design to screen critical variables.

Use Central Composite Design (CCD) to refine optimal ranges.

Validate predictions with triplicate runs .

How to resolve contradictions between computational predictions and experimental results?

Advanced Research Question

Discrepancies often arise from approximations in computational models. Strategies include:

- Multi-Scale Modeling : Combine DFT (for electronic structure) with molecular dynamics (solvent effects) .

- Experimental Validation : Cross-check predicted intermediates with LC-MS or in-situ IR .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation energy, basis sets) .

Case Study : If DFT predicts a lower-energy pathway but experiments show side products, re-examine transition-state barriers using higher-level methods (e.g., CCSD(T)) .

What purification methods are effective for isolating this compound?

Basic Research Question

Purification depends on solubility and byproduct profiles:

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .

- Membrane Filtration : Remove particulate impurities via 0.2 µm filters, especially for sulfonamide-containing compounds .

Advanced Tip : Employ preparative HPLC with C18 columns for high-purity isolation (>98%) .

What role does the sulfamoylphenethyl group play in biological activity?

Advanced Research Question

The sulfamoyl group enhances:

- Solubility : Polar sulfonamide improves aqueous solubility (logP reduction).

- Target Binding : Acts as a hydrogen-bond donor/acceptor in enzyme active sites (e.g., carbonic anhydrase inhibition) .

- Metabolic Stability : Sulfamoyl derivatives resist oxidative metabolism compared to alkyl analogs .

Validation : Perform molecular docking studies with target proteins (e.g., COX-2) and compare binding scores with/without the sulfamoyl group .

How to assess compound stability under varying storage conditions?

Basic Research Question

Stability studies should follow ICH guidelines:

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

Analytical Monitoring : Track degradation via HPLC (e.g., new peaks at 254 nm) .

Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions .

Advanced Design : Use DoE to simulate long-term stability by accelerating conditions (e.g., Arrhenius equation for temperature effects) .

How to design a reactor for scaling up synthesis?

Advanced Research Question

Reactor design integrates kinetics and thermodynamics:

- Continuous Flow Systems : Ideal for exothermic steps (e.g., thiophene coupling) to enhance heat dissipation .

- Material Compatibility : Use glass-lined or Hastelloy reactors to avoid corrosion from sulfonamide intermediates .

Q. Key Parameters :

- Residence time distribution (RTD) for optimal mixing.

- Mass transfer coefficients for heterogeneous reactions .

What computational tools predict the compound’s reactivity in novel reactions?

Advanced Research Question

Leverage quantum mechanics and machine learning:

- Reaction Pathway Search : Use AFIR or GRRM software to explore possible intermediates .

- Machine Learning Models : Train on existing pyridazinone reaction datasets to predict regioselectivity .

Validation : Compare predicted reaction outcomes with small-scale exploratory experiments .

How to analyze the impact of substituents on pharmacological properties?

Advanced Research Question

Perform SAR studies using:

- In Silico Profiling : Calculate descriptors (e.g., LogP, polar surface area) with tools like Schrodinger’s QikProp .

- In Vitro Assays : Test analogs for solubility (shake-flask method) and permeability (Caco-2 model) .

Case Study : Replace the thiophene with furan and compare IC₅₀ values in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.